Stereochemical Purity: L-Enantiomer (CAS 364749-99-5) vs. DL-Racemate (CAS 172670-99-4) in LuxR-Type Receptor Activation
The L-enantiomer (CAS 364749-99-5) is confirmed as the biologically active stereoisomer for LuxR-type receptor activation, whereas the D-enantiomer found in the DL racemate (CAS 172670-99-4) is functionally inactive. Bouyahya et al. (2018) demonstrated across multiple AHL:LuxR pairs that L-isomers are either the sole active enantiomers or the substantially more potent enantiomers, with D-isomers showing negligible receptor activation [1]. The DL racemic mixture (commonly sold as Sigma-Aldrich #51481) thus contains approximately 50% biologically inert D-enantiomer, necessitating roughly twice the molar concentration to achieve equivalent L-isomer-specific activity in receptor-based bioassays.
| Evidence Dimension | LuxR-type receptor activation (qualitative activity classification) |
|---|---|
| Target Compound Data | L-enantiomer (CAS 364749-99-5): Active enantiomer; confirmed as the active form for LuxR-dependent QS |
| Comparator Or Baseline | D-enantiomer (within DL racemate CAS 172670-99-4): Inactive; implicitly considered inactive for canonical LuxR QS activation |
| Quantified Difference | L-isomers are confirmed as either the only active enantiomers or the most active enantiomers; D-isomers inactive |
| Conditions | Multiple AHL:LuxR pairs tested; includes 3-oxo-hexanoyl-HSL as model system (Bouyahya et al., 2018) |
Why This Matters
Procurement of the L-enantiomer (CAS 364749-99-5) ensures that 100% of the purchased mass is receptor-active, eliminating the effective 50% activity dilution inherent in DL racemate formulations, which directly impacts dose-response accuracy and reproducibility in QS inhibition or activation studies.
- [1] Bouyahya, A., Dakka, N., Et-Touys, A., Abrini, J., & Bakri, Y. (2018). Influence of the d/l configuration of N-acyl-homoserine lactones (AHLs) and analogues on their Lux-R dependent quorum sensing activity. Bioorganic Chemistry, 77, 215–222. PMID: 29367076. View Source
